Methyl 2-bromo-5-nitrothiophene-3-carboxylate
CAS No.: 56235-22-4
Cat. No.: VC17975588
Molecular Formula: C6H4BrNO4S
Molecular Weight: 266.07 g/mol
* For research use only. Not for human or veterinary use.
 
                        
Specification
| CAS No. | 56235-22-4 | 
|---|---|
| Molecular Formula | C6H4BrNO4S | 
| Molecular Weight | 266.07 g/mol | 
| IUPAC Name | methyl 2-bromo-5-nitrothiophene-3-carboxylate | 
| Standard InChI | InChI=1S/C6H4BrNO4S/c1-12-6(9)3-2-4(8(10)11)13-5(3)7/h2H,1H3 | 
| Standard InChI Key | BPKIIIACNBCMMT-UHFFFAOYSA-N | 
| Canonical SMILES | COC(=O)C1=C(SC(=C1)[N+](=O)[O-])Br | 
Introduction
Methyl 2-bromo-5-nitrothiophene-3-carboxylate is a heterocyclic aromatic compound belonging to the thiophene family. It features a five-membered ring with sulfur, substituted with a bromine atom at the second position, a nitro group at the fifth position, and a carboxylate functional group at the third position. This unique structure imparts specific chemical properties and reactivity, making it valuable in synthetic organic chemistry.
Solubility and Stability
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Solubility: Methyl 2-bromo-5-nitrothiophene-3-carboxylate is soluble in organic solvents such as dichloromethane and ethanol but poorly soluble in water. 
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Stability: The compound is stable under normal conditions, which is crucial for its storage and handling in laboratory settings. 
Synthesis Methods
Methyl 2-bromo-5-nitrothiophene-3-carboxylate can be synthesized through various chemical methods, primarily involving bromination and nitration of thiophene derivatives. These processes typically involve multiple steps and can be optimized for large-scale production to enhance yield and purity.
Chemical Reactions
This compound participates in several types of chemical reactions, which are essential for synthesizing more complex organic molecules. The electron-withdrawing nature of both the nitro and bromo substituents influences its reactivity patterns, making it a versatile intermediate in organic synthesis.
Applications in Research
Methyl 2-bromo-5-nitrothiophene-3-carboxylate has several scientific uses, primarily in synthetic organic chemistry. Its unique structure and reactivity make it suitable for the synthesis of pharmaceuticals and other complex molecules.
Chemical Reactions
| Reaction Type | Description | 
|---|---|
| Bromination/Nitration | Synthesis from thiophene derivatives | 
| Nucleophilic Substitution | Possible due to the presence of bromine | 
| Reduction | Potential for reducing the nitro group to an amine | 
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